molecular formula C20H17N5O6 B11518425 (4E)-5-(morpholin-4-yl)-4-(3-nitrobenzylidene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-5-(morpholin-4-yl)-4-(3-nitrobenzylidene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11518425
M. Wt: 423.4 g/mol
InChI Key: UPDKHKBGAGMXEM-QGOAFFKASA-N
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Description

(4E)-5-(morpholin-4-yl)-4-(3-nitrobenzylidene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazolones, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(morpholin-4-yl)-4-(3-nitrobenzylidene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves a multi-step process:

    Formation of the Pyrazolone Core: The initial step involves the condensation of a hydrazine derivative with an appropriate β-keto ester to form the pyrazolone core.

    Introduction of Nitro Groups: Nitration reactions are employed to introduce nitro groups at specific positions on the aromatic rings. This step requires careful control of reaction conditions to ensure selective nitration.

    Formation of the Benzylidene Derivative: The next step involves the condensation of the pyrazolone derivative with a nitrobenzaldehyde to form the benzylidene derivative.

    Morpholine Substitution: Finally, the morpholine group is introduced through a substitution reaction, typically using morpholine and a suitable leaving group on the pyrazolone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives. Common reagents for this reaction include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Reduction: The compound can be reduced to form various derivatives, depending on the specific conditions and reagents used.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products

    Amino Derivatives: Formed from the reduction of nitro groups.

    Halogenated Derivatives: Formed from halogenation reactions.

    Sulfonated Derivatives: Formed from sulfonation reactions.

Scientific Research Applications

Chemistry

In chemistry, (4E)-5-(morpholin-4-yl)-4-(3-nitrobenzylidene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

The compound has potential applications in biology due to its structural similarity to biologically active molecules. It can be used in the design of enzyme inhibitors or as a ligand in receptor studies.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The presence of nitro groups and the pyrazolone core suggest potential anti-inflammatory, analgesic, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (4E)-5-(morpholin-4-yl)-4-(3-nitrobenzylidene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the pyrazolone core can interact with various enzymes and receptors. The morpholine group enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (4E)-5-(morpholin-4-yl)-4-(benzylidene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one: Lacks the nitro group on the benzylidene moiety.

    (4E)-5-(morpholin-4-yl)-4-(3-nitrobenzylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Lacks the nitro group on the phenyl ring.

Uniqueness

The presence of multiple nitro groups and the morpholine substitution make (4E)-5-(morpholin-4-yl)-4-(3-nitrobenzylidene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one unique

This compound’s unique structure and reactivity make it a valuable subject of study in multiple scientific disciplines

Properties

Molecular Formula

C20H17N5O6

Molecular Weight

423.4 g/mol

IUPAC Name

(4E)-5-morpholin-4-yl-2-(4-nitrophenyl)-4-[(3-nitrophenyl)methylidene]pyrazol-3-one

InChI

InChI=1S/C20H17N5O6/c26-20-18(13-14-2-1-3-17(12-14)25(29)30)19(22-8-10-31-11-9-22)21-23(20)15-4-6-16(7-5-15)24(27)28/h1-7,12-13H,8-11H2/b18-13+

InChI Key

UPDKHKBGAGMXEM-QGOAFFKASA-N

Isomeric SMILES

C1COCCN1C\2=NN(C(=O)/C2=C/C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C2=NN(C(=O)C2=CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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